Class-Level Potency and Selectivity of ACC2 Inhibition Conferred by the 2-Phenoxythiazole Scaffold
While direct activity data for 2-phenoxy-1,3-thiazole-4-carboxylic acid is absent from the public domain, its core scaffold forms the basis for a series of potent and highly selective ACC2 inhibitors. In these optimized derivatives, the 2-phenoxythiazole substructure is essential for achieving selectivity. Compounds in this series demonstrate exceptional ACC2 potency with IC50 values ranging from 9 to 20 nM, alongside remarkable selectivity against the ACC1 isozyme, often exceeding 3000-fold [1]. This high level of isozyme selectivity is a direct consequence of structural features, including the phenoxy ring, and is not a general property of other thiazole-4-carboxylic acids.
| Evidence Dimension | Acetyl-CoA Carboxylase 2 (ACC2) Inhibitory Potency and ACC1/ACC2 Selectivity |
|---|---|
| Target Compound Data | Not available for the parent acid. |
| Comparator Or Baseline | Potent ACC2 inhibitors based on the 2-phenoxythiazole scaffold (class-level data) exhibit ACC2 IC50 = 9-20 nM and ACC2 selectivity >3000-fold over ACC1. Compounds lacking the 2-phenoxy motif show drastically reduced ACC2 selectivity. |
| Quantified Difference | Class-dependent selectivity >3000-fold for ACC2 over ACC1 in optimized analogs. |
| Conditions | In vitro enzymatic assay against human recombinant ACC1 and ACC2 isozymes. |
Why This Matters
Procurement of this specific acid is justified for research groups aiming to build upon or modify this validated scaffold to develop new ACC2-selective inhibitors, as the substitution pattern is critical for achieving the desired pharmacological profile.
- [1] Clark, R. F., Zhang, T., Wang, X., Wang, R., Zhang, X., Camp, H. S., ... & Gu, Y. G. (2007). Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-1965. View Source
